1-Bromo-2-(2-methylphenyl)cyclohept-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(2-methylphenyl)cyclohept-1-ene is an organic compound that belongs to the class of brominated cycloheptenes. This compound is characterized by a bromine atom attached to a cycloheptene ring, which is further substituted with a 2-methylphenyl group. The presence of the bromine atom and the aromatic ring makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(2-methylphenyl)cyclohept-1-ene can be achieved through several methods. One common approach involves the bromination of 2-(2-methylphenyl)cyclohept-1-ene using bromine or a bromine-containing reagent under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(2-methylphenyl)cyclohept-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The aromatic ring can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of 2-(2-methylphenyl)cyclohept-1-ene derivatives with different functional groups.
Elimination: Formation of 2-(2-methylphenyl)cycloheptadiene.
Oxidation: Formation of oxidized aromatic compounds.
Scientific Research Applications
1-Bromo-2-(2-methylphenyl)cyclohept-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-methylphenyl)cyclohept-1-ene involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. The compound’s reactivity is influenced by the electronic effects of the substituents and the steric hindrance of the cycloheptene ring.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-phenylcyclohept-1-ene: Lacks the methyl group on the phenyl ring, leading to different reactivity and properties.
1-Bromo-2-(4-methylphenyl)cyclohept-1-ene: The methyl group is positioned differently on the aromatic ring, affecting the compound’s steric and electronic characteristics.
1-Chloro-2-(2-methylphenyl)cyclohept-1-ene: Substitution of bromine with chlorine alters the compound’s reactivity and interaction with nucleophiles.
Uniqueness
1-Bromo-2-(2-methylphenyl)cyclohept-1-ene is unique due to the specific positioning of the bromine atom and the 2-methylphenyl group, which imparts distinct electronic and steric properties. These characteristics influence its reactivity and make it a valuable compound for various chemical transformations and applications.
Properties
CAS No. |
62360-69-4 |
---|---|
Molecular Formula |
C14H17Br |
Molecular Weight |
265.19 g/mol |
IUPAC Name |
1-bromo-2-(2-methylphenyl)cycloheptene |
InChI |
InChI=1S/C14H17Br/c1-11-7-5-6-8-12(11)13-9-3-2-4-10-14(13)15/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
YNMOMGZUNUEDTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(CCCCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.